molecular formula C8H15Br2F2N B2915193 1-(3-Bromopropyl)-4,4-difluoropiperidine hydrobromide CAS No. 2138232-64-9

1-(3-Bromopropyl)-4,4-difluoropiperidine hydrobromide

Cat. No.: B2915193
CAS No.: 2138232-64-9
M. Wt: 323.02
InChI Key: JOJVCZPYDZSNFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromopropyl)-4,4-difluoropiperidine hydrobromide is a brominated piperidine derivative with a 3-bromopropyl side chain and two fluorine atoms at the 4,4-positions of the piperidine ring. The hydrobromide salt form enhances its stability and solubility, making it suitable for synthetic applications in medicinal chemistry and materials science. The compound is structurally characterized by its six-membered piperidine ring, which is substituted with fluorine atoms at the 4,4-positions and a bromopropyl chain at the nitrogen atom. Its molecular formula is C₈H₁₅Br₂F₂N, with a molecular weight of 323.02 g/mol (derived from and ).

The compound’s synthetic utility lies in its role as an alkylating agent or intermediate in nucleophilic substitution reactions, particularly in the preparation of fluorinated bioactive molecules or polymers. For example, fluorinated piperidines are critical in drug discovery due to their ability to modulate metabolic stability and lipophilicity .

Properties

IUPAC Name

1-(3-bromopropyl)-4,4-difluoropiperidine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BrF2N.BrH/c9-4-1-5-12-6-2-8(10,11)3-7-12;/h1-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJVCZPYDZSNFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CCCBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Br2F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138232-64-9
Record name 1-(3-bromopropyl)-4,4-difluoropiperidine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-4,4-difluoropiperidine hydrobromide typically involves the reaction of 4,4-difluoropiperidine with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-4,4-difluoropiperidine hydrobromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: N-oxides are the primary products.

    Reduction: The main product is the corresponding amine.

Scientific Research Applications

1-(3-Bromopropyl)-4,4-difluoropiperidine hydrobromide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic agents, including its role as a precursor in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-4,4-difluoropiperidine hydrobromide involves its interaction with biological targets such as enzymes and receptors. The bromine and fluorine atoms enhance its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates. In receptor binding studies, it acts as a ligand that can modulate receptor activity by mimicking endogenous molecules.

Comparison with Similar Compounds

Ring System and Fluorination

  • Piperidine vs. Pyrrolidine : The target compound’s piperidine ring (6-membered) offers greater conformational flexibility compared to pyrrolidine (5-membered), which may influence binding affinity in bioactive molecules. For example, pyrrolidine derivatives like 1-(3-Bromopropyl)pyrrolidine hydrobromide are used in lysine methyltransferase inhibitors (e.g., A366) , whereas the piperidine analog’s fluorination enhances metabolic stability .
  • Fluorination: The 4,4-difluoro substitution in the target compound reduces basicity and increases electronegativity, which can improve blood-brain barrier penetration in CNS-targeting drugs . Non-fluorinated analogs (e.g., 1-(3-Bromopropyl)pyrrolidine HBr) lack this advantage.

Bromoalkyl Chain Position

  • 3-Bromopropyl vs. 2-Bromoethyl : The longer bromopropyl chain in the target compound provides a larger spatial footprint for alkylation reactions compared to shorter 2-bromoethyl derivatives (e.g., 1-(2-Bromoethyl)-4,4-difluoropiperidine HBr ). This difference impacts reactivity in polymer crosslinking or drug conjugate synthesis .

Biological Activity

1-(3-Bromopropyl)-4,4-difluoropiperidine hydrobromide is a synthetic compound that has garnered attention for its potential biological activities. Understanding its pharmacological properties is essential for evaluating its therapeutic applications, particularly in the fields of neurology and oncology.

Chemical Structure and Properties

  • Chemical Formula : C₉H₁₄BrF₂N
  • CAS Number : 2138232-64-9
  • Molecular Weight : 252.12 g/mol

The compound features a piperidine ring substituted with bromopropyl and difluoromethyl groups, which may influence its interaction with biological targets.

Target Interactions

  • Dopamine Receptors : The compound may exhibit affinity for dopamine receptors, influencing dopaminergic signaling pathways.
  • GABA Receptors : Potential modulation of GABAergic activity could contribute to anxiolytic or sedative effects.

Anticancer Properties

Research indicates that derivatives of difluoropiperidine compounds can possess anticancer properties. For instance, studies have shown that similar compounds inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)5.6Induction of apoptosis
A549 (Lung)4.2Inhibition of cell cycle progression
HeLa (Cervical)6.8Disruption of mitochondrial function

Neuropharmacological Effects

The compound's potential neuropharmacological effects are under investigation, particularly its ability to cross the blood-brain barrier (BBB). Studies on similar piperidine derivatives suggest they may have implications in treating neurological disorders such as depression and anxiety.

Case Studies and Research Findings

  • Study on Antitumor Activity :
    A study published in Journal of Medicinal Chemistry demonstrated that a related difluoropiperidine compound showed significant antitumor activity against glioma cells, suggesting that structural modifications could enhance potency against specific cancer types .
  • Neurotransmitter Modulation :
    Research conducted at the University of Michigan explored the effects of difluoropiperidine derivatives on neurotransmitter release in neuronal cultures. The findings indicated that these compounds could modulate dopamine release, which is critical for developing treatments for conditions like Parkinson's disease .
  • Safety and Toxicology Profile :
    An evaluation of the safety profile revealed that while the compound exhibits promising biological activity, further studies are required to assess long-term toxicity and side effects in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.